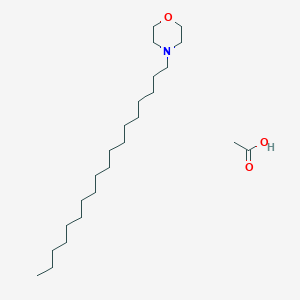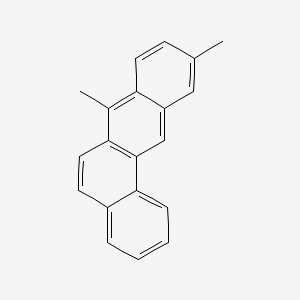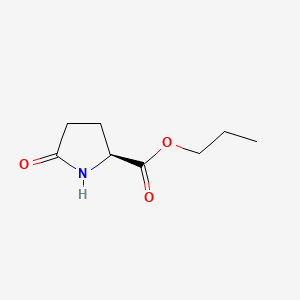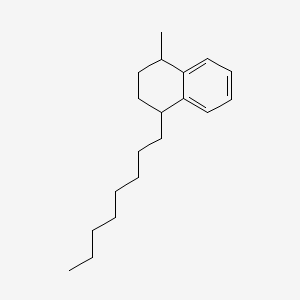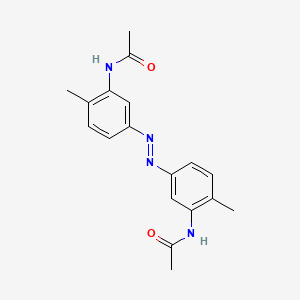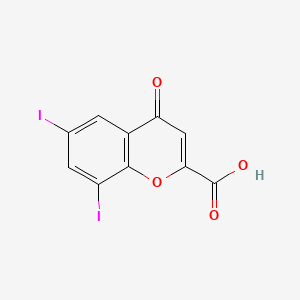
2-(Allyloxy)-3,4,5,6-tetrabromotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-azobis(2-methylpropionitrile) . This compound is a white crystalline powder that is widely used as a radical initiator in polymerization reactions. It is known for its ability to decompose thermally to produce free radicals, which are essential in initiating the polymerization process.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of 2-methylpropionitrile with sodium azide in the presence of a solvent such as dimethylformamide . The reaction is carried out under controlled temperature conditions to ensure the safe formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves the use of large-scale reactors where the reactants are mixed and heated to the appropriate temperature. The reaction mixture is then cooled, and the product is purified through recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes thermal decomposition to produce free radicals. This decomposition can be represented by the following reaction:
(CH3)C(N3)2→2(CH3)C∙(N2)
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. Common solvents used in these reactions include toluene , benzene , and dimethylformamide .
Major Products Formed
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals are highly reactive and can initiate the polymerization of various monomers to form polymers.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry and materials science. Some of its key applications include:
Polymerization Initiator: It is widely used as a radical initiator in the polymerization of monomers such as , , and .
Crosslinking Agent: It is used in the production of crosslinked polymers, which have enhanced mechanical properties and chemical resistance.
Biomedical Research: It is used in the synthesis of hydrogels and other polymeric materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Industrial Applications: It is used in the production of various industrial products, including adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to produce free radicals. These free radicals are highly reactive and can initiate the polymerization of monomers by attacking the double bonds in the monomer molecules. This process leads to the formation of polymer chains, which grow as more monomer molecules are added.
Comparison with Similar Compounds
2,2’-azobis(2-methylpropionitrile) is similar to other radical initiators such as benzoyl peroxide and azobisisobutyronitrile . it has some unique properties that make it particularly useful in certain applications:
Thermal Stability: It has a higher thermal stability compared to benzoyl peroxide, making it suitable for reactions that require higher temperatures.
Decomposition Products: The decomposition of 2,2’-azobis(2-methylpropionitrile) produces nitrogen gas, which is inert and does not interfere with the polymerization process. In contrast, benzoyl peroxide produces carbon dioxide, which can affect the reaction.
Solubility: It has better solubility in organic solvents compared to azobisisobutyronitrile, making it easier to handle in various reactions.
List of Similar Compounds
- Benzoyl Peroxide
- Azobisisobutyronitrile
- Di-tert-butyl Peroxide
Properties
CAS No. |
83929-68-4 |
|---|---|
Molecular Formula |
C10H8Br4O |
Molecular Weight |
463.79 g/mol |
IUPAC Name |
1,2,3,4-tetrabromo-5-methyl-6-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H8Br4O/c1-3-4-15-10-5(2)6(11)7(12)8(13)9(10)14/h3H,1,4H2,2H3 |
InChI Key |
ATMWXSMLRHTKLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)Br)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


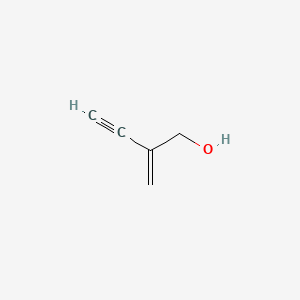
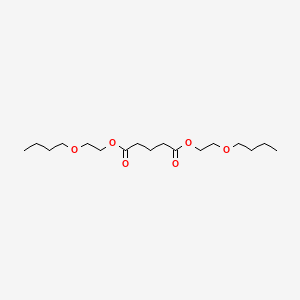

![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)


![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)
